4-Chloro-N-isopropylaniline is a highly specific di-substituted aromatic amine characterized by a para-chloro group and an N-isopropyl moiety. Operating as a critical building block in both agrochemical and pharmaceutical manufacturing, it is most prominently utilized as the direct precursor for the organophosphate herbicide Anilofos and various advanced therapeutic agents, including DNA Polymerase Theta (Polθ) inhibitors [1]. With a molecular weight of 169.65 g/mol and a boiling point of 265.2 °C, this compound offers a distinct combination of steric bulk, lipophilicity (LogP ~3.26), and targeted electronic deactivation[2]. For industrial procurement, securing this pre-assembled intermediate is essential for bypassing complex, high-pressure alkylation steps and ensuring strict para-substitution in downstream active ingredients.
Attempting to substitute 4-Chloro-N-isopropylaniline with its unalkylated counterpart, 4-chloroaniline, introduces severe manufacturability bottlenecks. Downstream reductive alkylation requires high-pressure hydrogen autoclaves (often 60–100 bar) and transition metal catalysts, which typically yield incomplete conversions and generate unreacted precursor impurities that complicate final API purification [1]. Conversely, utilizing N-isopropylaniline and attempting subsequent chlorination fails due to poor regioselectivity, inevitably producing a mixture of ortho- and para-chloro isomers alongside polychlorinated byproducts [2]. Consequently, direct procurement of 4-Chloro-N-isopropylaniline is non-negotiable for workflows requiring strict structural fidelity, such as the synthesis of sterically sensitive TAAR1 agonists or specific urea-class herbicides.
Procuring 4-Chloro-N-isopropylaniline directly eliminates the need for the reductive alkylation of 4-chloroaniline. Industrial synthesis of the N-isopropyl group via acetone and hydrogen requires extreme conditions (100 °C, 60-100 bar H2) and typically yields only ~82% of the target compound, leaving significant impurities including 8.5% de-chlorinated N-isopropylaniline and 6.5% unreacted 4-chloroaniline [1]. Direct procurement bypasses this 18% yield loss and the associated high-pressure infrastructure requirements.
| Evidence Dimension | Target compound yield and impurity profile during synthesis |
| Target Compound Data | Direct procurement (>98% purity, 0 bar process requirement) |
| Comparator Or Baseline | 4-Chloroaniline + Reductive Alkylation (82% yield, requires 60-100 bar H2) |
| Quantified Difference | 18% yield loss and generation of 15% combined critical impurities when using the unalkylated precursor. |
| Conditions | 1.3 L stirred autoclave, 100 °C, Raney nickel-iron catalyst. |
Bypassing the reductive alkylation step removes the need for hazardous high-pressure hydrogenation equipment and prevents the carryover of difficult-to-separate unreacted amines into final product formulations.
The N-isopropyl group provides a specific steric and lipophilic profile that cannot be replicated by simpler alkyl anilines. 4-Chloro-N-isopropylaniline exhibits a LogP of approximately 3.26, which is significantly higher than that of 4-chloro-N-methylaniline [1]. This exact lipophilicity and the branched steric bulk of the isopropyl group are critical for the biological efficacy of downstream products, such as the herbicide Anilofos and targeted DNA Polymerase Theta inhibitors, where the isopropyl moiety occupies specific hydrophobic pockets in the target enzymes [2].
| Evidence Dimension | Partition coefficient (LogP) and steric volume |
| Target Compound Data | LogP ~ 3.26, featuring a branched N-isopropyl group |
| Comparator Or Baseline | 4-Chloro-N-methylaniline (Lower LogP, linear/minimal steric bulk) |
| Quantified Difference | The isopropyl substitution provides a highly specific branched hydrophobic profile essential for receptor/enzyme binding compared to linear or unalkylated analogs. |
| Conditions | Standard computational and experimental partition coefficient models (pH 7.4). |
Substituting with a different N-alkyl chain alters the lipophilicity and steric footprint, directly compromising the binding affinity and regulatory approval of the final agrochemical or pharmaceutical product.
The dual substitution of the chloro and isopropyl groups significantly alters the thermal profile of the compound. 4-Chloro-N-isopropylaniline possesses a boiling point of 265.2 °C, which is substantially higher than unsubstituted aniline (184 °C) and standard 4-chloroaniline (232 °C)[1]. This elevated boiling point reduces vapor pressure at standard operating temperatures, minimizing evaporative losses and inhalation exposure risks during high-temperature reflux reactions commonly employed in complex agrochemical synthesis [2].
| Evidence Dimension | Boiling point and process volatility |
| Target Compound Data | Boiling Point: 265.2 °C |
| Comparator Or Baseline | Unsubstituted Aniline (Boiling Point: 184 °C) |
| Quantified Difference | An 81.2 °C increase in boiling point, drastically reducing vapor pressure and evaporative loss during synthesis. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
Lower volatility ensures safer handling, reduces material loss during extended high-temperature reactions, and lowers the burden on vapor recovery systems in industrial scale-up.
4-Chloro-N-isopropylaniline is the direct, non-substitutable precursor for Anilofos, a major organophosphate herbicide used in rice cultivation. Its specific N-isopropyl and para-chloro structural features are retained in the final active ingredient, ensuring the correct lipophilicity and soil-binding properties required for weed control[1].
In oncology research, this compound is reacted with chloroacetyl chloride to synthesize specific acetamido derivatives. These derivatives act as potent inhibitors of the Polθ polymerase domain, providing a targeted synthetic lethal therapy for homologous recombination (HR) deficient cancers [2].
The compound serves as a critical intermediate in the synthesis of novel trace amine-associated receptor 1 (TAAR1) agonists. The precise steric bulk of the N-isopropyl group is leveraged to enhance receptor selectivity, aiming to increase insulin secretion for the treatment of Type 2 Diabetes and manage neurological conditions like schizophrenia [3].